(2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol
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Overview
Description
(2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol: is an organic compound characterized by its unique structure, which includes two cyclopropyl groups attached to a central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopropyl derivatives and appropriate reagents to introduce the cyclopropyl groups.
Reaction Conditions: The reaction conditions often involve the use of strong bases or acids to facilitate the formation of the cyclopropyl rings. The temperature and solvent used can vary depending on the specific synthetic route chosen.
Purification: After the reaction, the product is purified using techniques such as distillation, recrystallization, or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize costs. This could include continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into various alcohols or hydrocarbons. Typical reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where one of the cyclopropyl groups is replaced by another functional group. This can be achieved using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols or hydrocarbons.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
Chemistry: (2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of cyclopropyl groups on biological activity. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: The compound’s potential medicinal properties are of interest, particularly in the development of new drugs. Its unique structure may offer advantages in terms of bioavailability and metabolic stability.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism by which (2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol exerts its effects depends on its specific application. In chemical reactions, the compound’s cyclopropyl groups can influence the reactivity and selectivity of the reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its unique structure, affecting various biochemical pathways.
Comparison with Similar Compounds
(2R)-3,3-Dicyclopropyl-2-methylpropan-2-ol: Similar structure but with a different hydroxyl group position.
Cyclopropylmethanol: Contains a single cyclopropyl group.
3,3-Dicyclopropylpropan-1-ol: Lacks the methyl group present in (2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol.
Uniqueness: this compound is unique due to the presence of two cyclopropyl groups and its specific stereochemistry. This combination of features can result in distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2R)-3,3-dicyclopropyl-2-methylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(6-11)10(8-2-3-8)9-4-5-9/h7-11H,2-6H2,1H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEMMBQASVKSIF-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C1CC1)C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C(C1CC1)C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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